molecular formula C9H7N3S2 B062439 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide CAS No. 175205-52-4

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Cat. No. B062439
CAS RN: 175205-52-4
M. Wt: 221.3 g/mol
InChI Key: CAKITRYMTNXHMC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

While specific synthesis methods for “4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide” were not found, similar compounds have been synthesized using various methods. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride, has been analyzed using various spectroscopic techniques . The InChI code for this compound is 1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H .


Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N–N bonds of 1,3,4-thiadiazole ring . The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride, is a powder . Its molecular weight is 260.72 .

Mechanism of Action

The mechanism of action of thiadiazole derivatives is often associated with their ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

The safety information for 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride indicates that it is dangerous, with hazard statements H302 and H314 . These statements correspond to “Harmful if swallowed” and “Causes severe skin burns and eye damage”, respectively .

properties

IUPAC Name

4-(thiadiazol-4-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKITRYMTNXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372306
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-52-4
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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